8-Fluoro-5-(trifluoromethyl)quinoline
Overview
Description
8-Fluoro-5-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5F4N . It has a molecular weight of 215.15 g/mol . This compound is used in the preparation of heteroaryl compounds as CXCR4 inhibitors for the treatment of CXCR4-mediated diseases .
Molecular Structure Analysis
The InChI code for 8-Fluoro-5-(trifluoromethyl)quinoline is 1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H . The Canonical SMILES is C1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F .Physical And Chemical Properties Analysis
8-Fluoro-5-(trifluoromethyl)quinoline has a molecular weight of 215.15 g/mol . It has a XLogP3 of 3.3, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has a topological polar surface area of 12.9 Ų .Scientific Research Applications
General Uses of 8-Fluoro-5-(trifluoromethyl)quinoline
8-Fluoro-5-(trifluoromethyl)quinoline is a type of fluorinated quinoline . Fluorinated quinolines have a variety of applications due to their unique properties. They are used in the synthesis of various compounds, including those with remarkable biological activity . Fluorinated quinolines can be synthesized through a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .
Specific Application: CXCR4 Inhibitors
Field: Medicinal Chemistry
8-Fluoro-5-(trifluoromethyl)quinoline is used in the preparation of heteroaryl compounds as CXCR4 inhibitors .
Application Summary
CXCR4 is a chemokine receptor that plays a crucial role in various diseases, including cancer and HIV. Inhibitors of CXCR4 can potentially be used for the treatment of these diseases .
Potential Application: Synthesis of Heteroaryl Compounds
8-Fluoro-5-(trifluoromethyl)quinoline is used in the preparation of heteroaryl compounds . These compounds have a wide range of applications in various fields, including medicinal chemistry and materials science .
Potential Application: Synthesis of Fluorinated Quinolines
8-Fluoro-5-(trifluoromethyl)quinoline can potentially be used in the synthesis of other fluorinated quinolines . These compounds have unique properties and can be used in the synthesis of various compounds, including those with remarkable biological activity .
Potential Application: Components for Liquid Crystals
A number of fluorinated quinolines, which could potentially include 8-Fluoro-5-(trifluoromethyl)quinoline, have found application in agriculture, and also as components for liquid crystals .
Synthesis of Heteroaryl Compounds
8-Fluoro-5-(trifluoromethyl)quinoline can be used in the preparation of heteroaryl compounds . These compounds have a wide range of applications in various fields, including medicinal chemistry and materials science .
Synthesis of Fluorinated Quinolines
8-Fluoro-5-(trifluoromethyl)quinoline can potentially be used in the synthesis of other fluorinated quinolines . These compounds have unique properties and can be used in the synthesis of various compounds, including those with remarkable biological activity .
Components for Liquid Crystals
A number of fluorinated quinolines, which could potentially include 8-Fluoro-5-(trifluoromethyl)quinoline, have found application in agriculture, and also as components for liquid crystals .
properties
IUPAC Name |
8-fluoro-5-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWZHYLCPBGCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674957 | |
Record name | 8-Fluoro-5-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Fluoro-5-(trifluoromethyl)quinoline | |
CAS RN |
1133115-99-7 | |
Record name | 8-Fluoro-5-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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